molecular formula C12H9Cl2N3O3S B2468363 (2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate CAS No. 1445732-09-1

(2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate

Cat. No.: B2468363
CAS No.: 1445732-09-1
M. Wt: 346.18
InChI Key: KWSMOXMMLALFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate is a complex organic compound that features a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate typically involves the reaction of 2-acetamido-1,3-thiazole with 4,6-dichloropyridine-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetamido group, yielding a simpler thiazole derivative.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution of the chlorine atoms can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms on the pyridine ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-1,3-thiazole: Shares the thiazole ring but lacks the pyridine moiety.

    4,6-Dichloropyridine-2-carboxylic acid: Contains the pyridine ring with chlorine substituents but lacks the thiazole ring.

Uniqueness

(2-Acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate is unique due to the combination of the thiazole and pyridine rings, which may confer enhanced biological activity and chemical stability compared to its individual components .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

IUPAC Name

(2-acetamido-1,3-thiazol-4-yl)methyl 4,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c1-6(18)15-12-16-8(5-21-12)4-20-11(19)9-2-7(13)3-10(14)17-9/h2-3,5H,4H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMOXMMLALFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)COC(=O)C2=NC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.